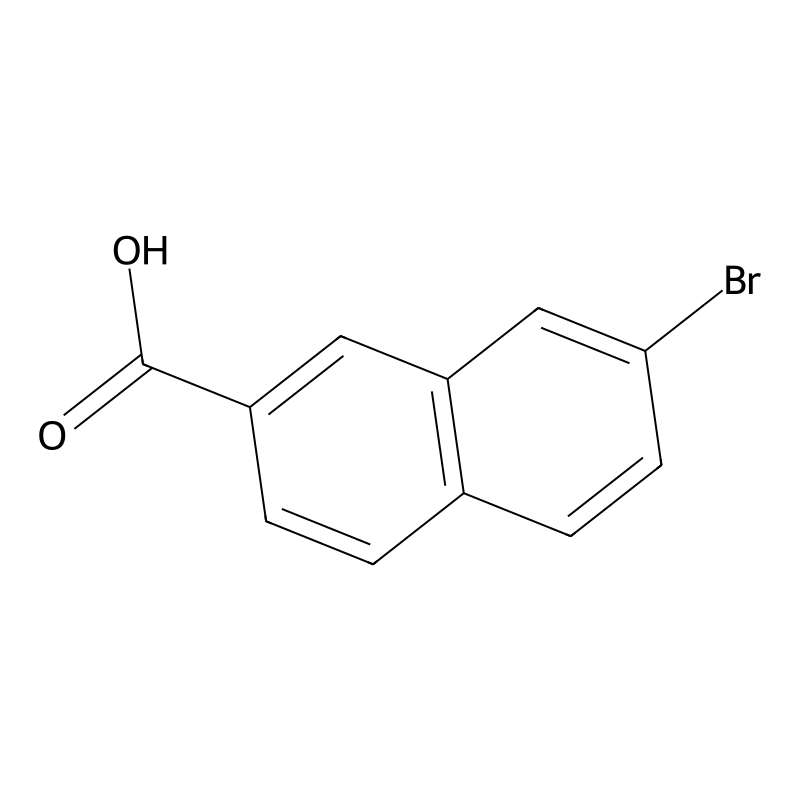

7-Bromo-2-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Binaphthyl-based Amino Acids and Amino Alcohols

Field: Organic Chemistry

Application: Bromo-naphthoic acids are used as reactants in the synthesis of binaphthyl-based amino acids and amino alcohols .

Method of Application: This involves domino coupling reactions and lactam ring opening of intermediates .

Synthesis of Benzimidazoles and Benzimidazolequinone Derivatives

Field: Medicinal Chemistry

Application: Bromo-naphthoic acids are used in the synthesis of benzimidazoles and benzimidazolequinone derivatives .

Method of Application: This involves cyclocondensation reactions .

Synthesis of Axially Chiral Biaryls

Field: Pharmaceutical Chemistry

Application: Bromo-naphthoic acids are used in the synthesis of axially chiral biaryls .

Method of Application: This involves Suzuki-Miyaura reactions .

Synthesis of Aryl Ring-Fused Benzimidazolequinones

Application: Bromo-naphthoic acids are used in the synthesis of aryl ring-fused benzimidazolequinones .

Method of Application: This involves radical cyclization .

Probes for Human Cytochrome P450 Enzymes

Field: Biochemistry

Application: Bromo-naphthoic acids are used as probes for human cytochrome P450 enzymes .

Mechanochemical Bromination of 2-Naphthol

Field: Chemistry

Application: Bromo-naphthoic acids are used in the mechanochemical bromination of 2-naphthol .

Method of Application: This involves the use of a mortar and pestle to grind together 2-naphthol, sodium bromide, and oxone into a fine powder. The powder is then placed in a plastic reagent bottle with grinding media and tumbled for several hours .

Results: The resulting product is 1-bromo-2-naphthol .

7-Bromo-2-naphthoic acid has the molecular formula C₁₁H₇BrO₂ and a molecular weight of approximately 251.08 g/mol. It is characterized by a naphthalene ring substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position. This compound is typically encountered as a pale yellow crystalline solid and is soluble in organic solvents.

Information on the specific hazards of 7-bromo-2-naphthoic acid is scarce. However, due to the presence of bromine, it is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood. Standard laboratory safety procedures for handling chemicals should be followed [].

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through reactions such as the Sandmeyer reaction.

- Decarboxylation: Under certain conditions, it can lose the carboxyl group to form bromonaphthalene derivatives.

Several methods exist for synthesizing 7-bromo-2-naphthoic acid:

- Sandmeyer Reaction: This method involves diazotization followed by substitution with copper(I) bromide in an acidic medium. The typical reaction conditions include:

- Oxidative Methods: Alternative synthetic routes may involve the oxidation of corresponding naphthyl derivatives using molecular oxygen or other oxidants in the presence of catalysts.

7-Bromo-2-naphthoic acid finds utility in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Used in studies exploring the structure-activity relationship of naphthalene derivatives.

- Dyes and Pigments: Its derivatives may be used in dye formulations due to their chromophoric properties.

While specific interaction studies on 7-bromo-2-naphthoic acid are scarce, its interactions with biological systems suggest potential pathways for drug development. Its ability to act as a substrate or inhibitor in enzymatic reactions could be explored further to understand its pharmacological potential.

Several compounds share structural similarities with 7-bromo-2-naphthoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | Similar structure; different bromine position |

| 7-Bromo-3-hydroxy-2-naphthoic acid | C₁₁H₇BrO₃ | Hydroxy group addition; increased polarity |

| 1-Bromo-2-naphthoic acid | C₁₁H₇BrO₂ | Bromine at position 1; different reactivity |

Uniqueness of 7-Bromo-2-Naphthoic Acid

The unique position of the bromine atom at the 7-position distinguishes it from other naphthoic acids, influencing its reactivity and biological activity. The presence of the carboxylic acid group allows for diverse functionalization opportunities, making it a versatile compound in synthetic chemistry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant